N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
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Overview
Description
N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex organic compound characterized by its unique structural features. This compound contains a piperidine ring substituted with a carboxamide group, a phenylsulfanyl group, and a prop-2-yn-1-yl group. The presence of a chlorine atom on the phenyl ring further adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Substitution with Phenylsulfanyl Group: The phenylsulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated aromatic compound.
Addition of Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group is added via an alkylation reaction, where an alkyne reacts with an appropriate electrophile.
Chlorination: The chlorine atom is introduced through a halogenation reaction, typically using chlorine gas or a chlorinating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Addition: The alkyne group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-chlorosuccinimide), nucleophiles (e.g., thiols, amines)
Addition: Hydrogen gas with a palladium catalyst, halogens (e.g., bromine)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted aromatic compounds
Addition: Alkanes, haloalkanes
Scientific Research Applications
N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the phenylsulfanyl group suggests potential interactions with sulfur-containing biomolecules, while the piperidine ring may interact with neurotransmitter receptors.
Comparison with Similar Compounds
Similar Compounds
- N-[3-chloro-4-(methylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxylate
- N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid
Uniqueness
N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is unique due to the combination of its structural features, including the phenylsulfanyl group, the prop-2-yn-1-yl group, and the piperidine ring. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-phenylsulfanylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2OS/c1-2-12-24-13-10-16(11-14-24)21(25)23-17-8-9-20(19(22)15-17)26-18-6-4-3-5-7-18/h1,3-9,15-16H,10-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDFDSJZMZBNPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=CC(=C(C=C2)SC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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